

Vamagloxistat (BBP-711): A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Vamagloxistat

Cat. No.: B15136464

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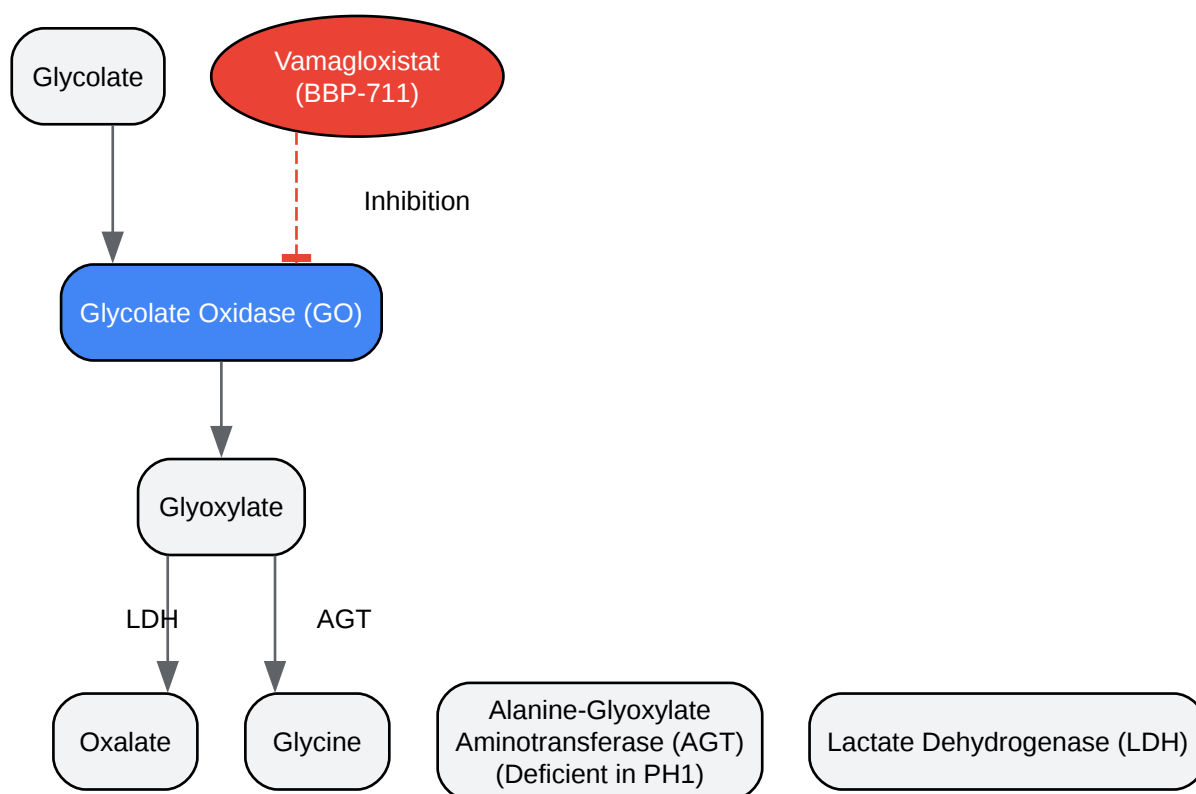
For Researchers, Scientists, and Drug Development Professionals

Introduction

Vamagloxistat, also known as BBP-711, is an investigational, orally administered small molecule inhibitor of glycolate oxidase (GO).[1][2][3] It is being developed for the treatment of conditions characterized by excessive oxalate production, such as primary hyperoxaluria type 1 (PH1) and recurrent kidney stone formation.[1] By targeting GO, a key enzyme in the metabolic pathway that produces oxalate, **vamagloxistat** aims to reduce the oxalate burden, thereby preventing the formation of calcium oxalate crystals, which can lead to kidney stones, nephrocalcinosis, and progressive renal impairment.[1][2] This technical guide provides an in-depth summary of the currently available pharmacokinetic and pharmacodynamic data for **vamagloxistat**, based on preclinical and early-phase clinical studies.

Mechanism of Action

Vamagloxistat exerts its therapeutic effect by inhibiting the enzyme glycolate oxidase (GO). GO, encoded by the HAO1 gene, is a peroxisomal enzyme that catalyzes the oxidation of glycolate to glyoxylate.[4][5] Glyoxylate is a direct precursor of oxalate.[4] In pathological conditions like Primary Hyperoxaluria Type 1, where a deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) prevents the normal detoxification of glyoxylate to glycine, the conversion of glyoxylate to oxalate is enhanced. By inhibiting GO, **vamagloxistat** reduces the production of glyoxylate from glycolate, thereby decreasing the substrate available for oxalate synthesis.[6] This mechanism is a form of substrate reduction therapy.



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Figure 1: Vamagloxistat Mechanism of Action.

Pharmacokinetics

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, particularly in Agxt knockout mice (a model for PH1), have been crucial in the early development of **vamagloxistat**.

Table 1: Preclinical Pharmacokinetic Parameters of **Vamagloxistat** in Agxt^{-/-} Mice

Parameter	Value	Species/Model	Dosing	Source
Distribution				
Liver Exposure (AUC _{0-24hr})	Higher than plasma exposure	Agxt ^{-/-} Mice	Oral gavage	[7]

Note: Detailed quantitative pharmacokinetic parameters such as C_{max}, T_{max}, and half-life from published preclinical studies are limited.

Clinical Pharmacokinetics

A first-in-human, randomized, double-blind, placebo-controlled Phase 1 study in 92 healthy adult volunteers has provided key insights into the clinical pharmacokinetics of **vamagloxistat**.

[\[1\]](#)[\[2\]](#)

Table 2: Clinical Pharmacokinetic Parameters of **Vamagloxistat** in Healthy Adult Volunteers

Parameter	Value	Study Population	Dosing	Source
Absorption				
Time to Maximum Plasma Concentration (Tmax)	~2.5 hours	Healthy Volunteers	Single oral dose	[1]
~2 hours	Healthy Volunteers	Single oral dose	[2]	
Elimination				
Elimination Half-life (t1/2)	~26 hours	Healthy Volunteers	Single oral dose	[1]
~28 hours	Healthy Volunteers	Single oral dose	[2]	
Dose Proportionality				
Exposure (AUC)	Dose-dependent increases	Healthy Volunteers	Single doses up to 2,000 mg	[2]
Variability				
Inter-subject Variability	Low	Healthy Volunteers	Single oral dose	[2]

The pharmacokinetic profile of **vamagloxistat**, characterized by rapid absorption and a half-life of approximately 26-28 hours, supports the potential for once-daily oral dosing.[1][2]

Pharmacodynamics

Preclinical Pharmacodynamics

In vitro and in vivo preclinical studies have demonstrated the potent and selective inhibitory activity of **vamagloxistat** on glycolate oxidase.

Table 3: Preclinical In Vitro Pharmacodynamic Parameters of **Vamagloxistat**

Parameter	Value	Assay	Source
Potency			
IC50 (human GO)	15.4 nM	Purified enzyme assay	[7]
IC50 (rat GO)	22.4 nM	Purified enzyme assay	[7]
IC50 (mouse GO)	149 nM	Purified enzyme assay	[7]
IC50 (oxalate production)	24.2 nM (at 24 hours)	Agxt-/- mouse hepatocytes	[7]
42.9 nM (at 48 hours)	Agxt-/- mouse hepatocytes	[7]	
Binding Affinity			
KD (human GO)	6.31 nM	Surface Plasmon Resonance	[7]
Selectivity			
Off-target enzymes (D-amino acid oxidase, dihydroorotate dehydrogenase, lactate dehydrogenase-A)	<10% activity at 10 μ M	Enzyme assays	[7]

Table 4: Preclinical In Vivo Pharmacodynamic Effects of **Vamagloxistat** in Agxt-/- Mice

Parameter	Effect	Dose	Species/Model	Source
Urinary Oxalate Reduction	Maximum reduction of 60%	7 mg/kg for 5 days (oral)	Agxt-/- Mice	[7]
GO Activity Inhibition	>88% inhibition	7 mg/kg for 5 days (oral)	Agxt-/- Mice	[7]

These preclinical data demonstrate that **vamagloxistat** is a potent and selective inhibitor of GO, leading to a significant reduction in urinary oxalate in a relevant animal model of PH1.

Clinical Pharmacodynamics

The pharmacodynamic effects of **vamagloxistat** in humans have been assessed by measuring the levels of plasma and urine glycolate, a direct biomarker of GO inhibition. Inhibition of GO leads to an accumulation of its substrate, glycolate.

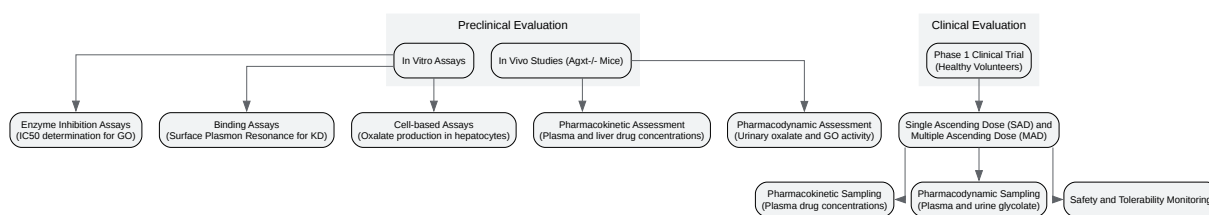
Table 5: Clinical Pharmacodynamic Effects of **Vamagloxistat** in Healthy Adult Volunteers

Parameter	Effect	Dosing	Study Population	Source
Plasma Glycolate	10-15 fold increase above baseline	Single and multiple doses	Healthy Volunteers	[1]
Mean maximal concentration of 100-200 μ M on day 7	Multiple doses	Healthy Volunteers	[2]	
Urine Glycolate	Dose-dependent increases	Single and multiple doses	Healthy Volunteers	[2]
GO Inhibition (predicted)	>95% (maximal inhibition)	Single and multiple doses	Healthy Volunteers (based on PK/PD modeling)	[1]

The substantial and dose-dependent increases in plasma and urine glycolate observed in healthy volunteers provide strong evidence of target engagement and near-complete inhibition of GO by **vamagloxistat**.^{[1][2]}

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the cited public-domain literature. However, the general methodologies employed in the key studies are described below.



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Figure 2: Vamagloxistat Development Workflow.

In Vitro Enzyme Inhibition and Binding Assays

- Objective: To determine the potency and selectivity of **vamagloxistat**.
- Methodology:
 - Enzyme Inhibition: The inhibitory activity of **vamagloxistat** was assessed against purified human, mouse, and rat GO enzymes. The concentration of **vamagloxistat** required to inhibit 50% of the enzyme's activity (IC₅₀) was determined.^[7] Similar assays were performed against a panel of off-target enzymes to assess selectivity.^[7]

- Binding Affinity: Surface plasmon resonance was utilized to measure the direct binding of **vamagloxistat** to immobilized purified human GO, allowing for the determination of the dissociation constant (KD).[7]

Cell-based Assays

- Objective: To evaluate the effect of **vamagloxistat** on oxalate production in a cellular model of PH1.
- Methodology: Primary hepatocytes were cultured from Agxt^{-/-} mice. These cells were treated with varying concentrations of **vamagloxistat**, and the production of oxalate was measured at different time points (e.g., 24 and 48 hours) to determine the IC50 for oxalate production. [7]

In Vivo Animal Studies

- Objective: To assess the in vivo efficacy, pharmacokinetics, and pharmacodynamics of **vamagloxistat** in an animal model of PH1.
- Methodology:
 - Animal Model: Agxt^{-/-} mice, which mimic the metabolic defect of PH1, were used.[7]
 - Dosing: **Vamagloxistat** was administered to the mice via oral gavage at various doses.[7]
 - Pharmacokinetic Analysis: Plasma and liver concentrations of **vamagloxistat** were measured over time to determine its pharmacokinetic profile, including exposure levels (AUC).[7]
 - Pharmacodynamic Analysis: Urinary oxalate excretion was measured to assess the primary efficacy endpoint. Glycolate oxidase activity in liver tissue was also measured to confirm target engagement.[7]

Phase 1 Clinical Trial

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of **vamagloxistat** in humans.

- Methodology:
 - Study Design: A randomized, double-blind, placebo-controlled, ascending dose study was conducted in healthy adult volunteers. The study consisted of two parts: a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.^{[1][2]}
 - Dosing: In the SAD part, single oral doses ranging from 40 to 3,000 mg were evaluated.^[1] In the MAD part, multiple oral doses from 75 to 1000 mg were administered.^[1]
 - Pharmacokinetic Analysis: Blood samples were collected at various time points after dosing to determine the plasma concentrations of **vamagloxistat** and to calculate key pharmacokinetic parameters such as Tmax, Cmax, AUC, and t1/2.^{[1][2]}
 - Pharmacodynamic Analysis: Plasma and urine samples were collected to measure glycolate concentrations as a biomarker of GO inhibition.^{[1][2]}
 - Safety and Tolerability: Safety was monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.^{[1][2]}

Conclusion

Vamagloxistat (BBP-711) has demonstrated a promising pharmacokinetic and pharmacodynamic profile in both preclinical and early clinical studies. Its mechanism as a potent and selective inhibitor of glycolate oxidase is well-defined. The pharmacokinetic properties, including rapid oral absorption and a half-life supporting once-daily dosing, are favorable for patient compliance. The pharmacodynamic data from healthy volunteers, showing near-complete inhibition of GO as evidenced by a significant increase in plasma and urine glycolate, strongly support its potential as a therapeutic agent for primary hyperoxaluria type 1 and other disorders of oxalate overproduction. Further clinical development, including the ongoing Phase 2/3 study in PH1 patients, will be critical to fully elucidate the efficacy and safety of **vamagloxistat** in the target patient populations.^[1]

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